4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings. This compound exhibits significant potential in medicinal chemistry due to its structural features that may confer various biological activities. The compound's structure includes a thiol group, which can enhance its reactivity and interaction with biological targets.
This compound is classified under heterocyclic compounds, specifically those containing both pyrazole and pyrimidine moieties. It is often synthesized for research purposes in the fields of pharmacology and medicinal chemistry, where it is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties .
The synthesis of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the reaction of thiourea with appropriate aldehydes or ketones to form pyrimidine derivatives. The synthesis may proceed as follows:
Technical details of these reactions often include specific conditions such as temperature, solvent choice, and reaction time, which can significantly influence yield and purity.
The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure of the final product .
The molecular formula for 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is C₁₁H₁₄N₄S. The compound features:
Key spectral data for this compound may include:
4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to optimize yields and minimize side products. Analytical methods such as HPLC (High Performance Liquid Chromatography) are often employed to monitor reaction progress.
The mechanism of action for 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is primarily linked to its interaction with biological targets through the thiol group. This group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function and signaling pathways involved in oxidative stress and inflammation.
The compound may exert antioxidant effects by scavenging reactive oxygen species, thereby protecting cells from oxidative damage. It may also modulate inflammatory responses through inhibition of pro-inflammatory cytokines or enzymes .
The physical properties of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol include:
Chemical properties include:
Relevant analyses often involve assessing stability under different environmental conditions (e.g., temperature, light exposure) to determine practical applications in formulations.
4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol has several scientific uses:
The fusion of pyrazole and pyrimidine heterocycles represents a strategic advancement in medicinal chemistry, driven by the complementary pharmacological profiles of both moieties. Pyrazole scaffolds contribute enhanced binding specificity through hydrogen bonding interactions via their two adjacent nitrogen atoms, while pyrimidine rings offer planar rigidity and π-stacking capabilities critical for targeting nucleotide-binding enzyme pockets. This hybrid architecture has yielded numerous clinical agents, exemplified by apixaban (anticoagulant), larotrectinib (TRK inhibitor for cancer), and bixafen (fungicide) [1].
The synthesis of pyrazole-pyrimidine hybrids historically relied on cyclocondensation and dipolar cycloaddition strategies. Early methods faced regioselectivity challenges with unsymmetrical 1,3-dicarbonyl precursors, often generating isomer mixtures. Innovations like copper(II)-catalyzed cyclocondensation (Wang et al.) enabled regioselective pyrazole formation at room temperature, while ruthenium-catalyzed dehydrogenation of 1,3-diols provided sustainable access to 1,4-disubstituted derivatives [4]. For pyrimidine coupling, Pd-mediated cross-coupling and nucleophilic substitution reactions at the 4-position proved most effective for appending pyrazole units, as demonstrated in CDK2 inhibitors featuring pyrazolo[3,4-d]pyrimidine cores [8].
Table 1: Clinically Approved Pyrazole-Pyrimidine Hybrid Drugs [1] [9]
Drug Name | Therapeutic Area | Key Structural Features | Molecular Target |
---|---|---|---|
Apixaban | Anticoagulant | 5-Methylpyrazole-4-carboxamide + pyrimidinone | Factor Xa |
Larotrectinib | Anticancer (TRK inhibitor) | 3-(Pyridin-3-yl)pyrazole + pyrimidine hinge binder | Tropomyosin receptor kinases |
Bixafen | Agrochemical fungicide | Difluorophenyl-pyrazole + pyrimidine amide | Succinate dehydrogenase |
Phenotypic screening against Mycobacterium tuberculosis (Mtb) has emerged as a primary approach for identifying novel pyrazolylpyrimidine thiols with anti-tubercular activity. Unlike target-based methods, phenotypic screening evaluates whole-cell efficacy, capturing compounds that overcome bacterial permeability barriers and metabolic adaptations. The pyrazolylpyrimidine-thiol scaffold demonstrated potent activity against replicating and dormant Mtb strains, with minimum inhibitory concentrations (MIC) often <1 µg/mL [1].
Key screening parameters include:
The thiol group at the pyrimidine 2-position enhances target engagement through covalent or metal-coordinating interactions. In SAR studies, 1-ethyl-5-methyl substitution on the pyrazole improved potency 8-fold over unsubstituted analogs, attributed to optimized hydrophobic packing in putative enzyme pockets. Molecular dynamics simulations further revealed that the ethyl group induces a 40° dihedral angle between pyrazole and pyrimidine rings, conformationally pre-organizing the molecule for target binding [1] [9].
Table 2: Phenotypic Screening Parameters for Pyrazolylpyrimidine-Thiol Leads [1]
Screening Tier | Assay Type | Key Metrics | Scaffold Optimization |
---|---|---|---|
Primary | Mtb growth inhibition (MIC) | MIC99 < 2 µM; Selectivity Index >50 | Thiol → methylthio conversion |
Secondary | HepG2 cytotoxicity | CC50 > 30 µM; Therapeutic index >15 | 4-Pyrimidine regiochemistry |
Tertiary | Mouse pharmacokinetics | F > 40%; T1/2 > 3 h; AUC0-24 > 5 µg·h/mL | 1-Ethyl vs. 1-propyl pyrazole N-substituent |
Diverse pyrazolylpyrimidine libraries enabled systematic exploration of anti-infective and anticancer activities. Modern library design incorporates three strategic elements:
A 2,000-compound library employing these principles identified 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol as a pan-active hit, exhibiting:
The compound’s ligand efficiency (LE = 0.42) and lipophilic efficiency (LipE = 5.2) surpassed library averages (LE 0.35; LipE 4.1), validating the design strategy. Virtual screening confirmed >80% of active compounds adopted the preferred coplanar orientation between pyrazole-C4 and pyrimidine-C4 substituents, facilitating deep pocket penetration [1] [8].
Table 3: Compound Library Design Principles for Pyrazolylpyrimidine Scaffolds [1] [10]
Library Dimension | Chemical Space Covered | Synthetic Approach | Biological Outcomes |
---|---|---|---|
Pyrazole N1 substituents | Ethyl, methyl, isopropyl, cyclopropyl | SNAr on 4-halopyrimidines | Ethyl: optimal Mtb potency |
Pyrazole C5 substituents | Methyl, CF3, Br, CN | Suzuki coupling of boronic esters | Methyl: best metabolic stability |
Pyrimidine C2 modifications | SH, SCH3, NH2, OCH3 | Thiolation of 2-chloropyrimidines | SH: superior PknB inhibition |
Pyrimidine C5 position | H, CH3, Cl, OCF3 | Pd-catalyzed cross-coupling | CH3: enhanced anticancer activity |
Chemical Compounds Mentioned:
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: